molecular formula C13H17NO2 B118283 D-erythro-Ritalinic Acid CAS No. 744954-37-8

D-erythro-Ritalinic Acid

Cat. No.: B118283
CAS No.: 744954-37-8
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-NEPJUHHUSA-N
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Description

. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of methylphenidate.

Scientific Research Applications

D-erythro-Ritalinic Acid has several applications in scientific research:

Mechanism of Action

Target of Action

DL-erythro Ritalinic Acid, also known as D-erythro-Ritalinic Acid, is a metabolite of Methylphenidate (MPH), a psychomotor stimulant primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The primary targets of DL-erythro Ritalinic Acid are the norepinephrine and dopamine reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

DL-erythro Ritalinic Acid acts as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, prolonging their action . This results in potentiated noradrenergic and/or dopaminergic function in the central and peripheral nervous systems .

Biochemical Pathways

DL-erythro Ritalinic Acid is the main metabolite of Methylphenidate (MPH). MPH undergoes enantioselective metabolism in the liver, predominantly by the enzyme CES1A1 . This results in the formation of DL-erythro Ritalinic Acid, which is largely inactive . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

The pharmacokinetics of DL-erythro Ritalinic Acid is largely determined by the metabolism of its parent compound, MPH. MPH is rapidly and extensively metabolized by carboxylesterase CES1A1 to form DL-erythro Ritalinic Acid . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer . This results in a longer half-life for the d-threo-enantiomer .

Action Environment

The action, efficacy, and stability of DL-erythro Ritalinic Acid can be influenced by various environmental factors. For instance, the co-consumption of ethanol with MPH may lead to the formation of ethylphenidate, which is also pharmacologically active . This could potentially alter the pharmacodynamics and toxicological effects of MPH and its metabolites . Furthermore, the route of administration and formulation of MPH can affect the plasma concentrations of its isomers .

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) provided by chemical vendors .

Future Directions

There is a need for more research on the metabolomics of methylphenidate enantiomers for a more efficacious therapeutic drug monitoring . The central stimulating effects of methylphenidate are associated with the activity of threo isomers administration, while erythro isomers cause some adverse side effects . Therefore, the production of more purified preparations has become the subject of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. The process can be carried out under acidic or basic conditions, with hydrochloric acid or sodium hydroxide being commonly used reagents . The reaction is usually performed at elevated temperatures to ensure complete hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of novel organic salts as intermediates. For instance, the free acid can be isolated and treated with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, or citric acid to form the desired product .

Chemical Reactions Analysis

Types of Reactions

D-erythro-Ritalinic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Various nucleophiles can substitute the hydrogen atoms in the compound under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: The parent compound from which D-erythro-Ritalinic Acid is derived.

    Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.

    p-Hydroxy-Methylphenidate: Another metabolite of methylphenidate.

    6-Oxo-Methylphenidate: A minor metabolite formed through oxidation

Uniqueness

This compound is unique due to its specific stereochemistry and its role as a primary inactive urinary metabolite of methylphenidate. Unlike its parent compound, it does not exhibit central stimulant activity but is crucial for understanding the pharmacokinetics and metabolism of methylphenidate .

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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